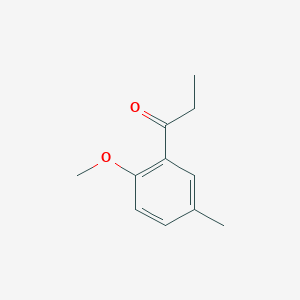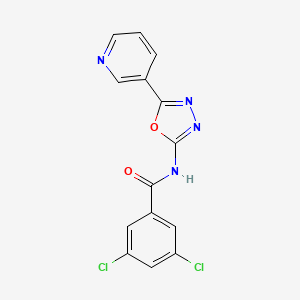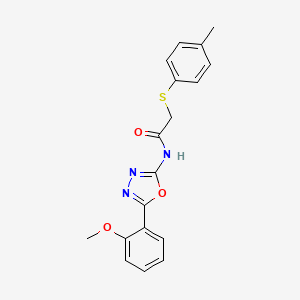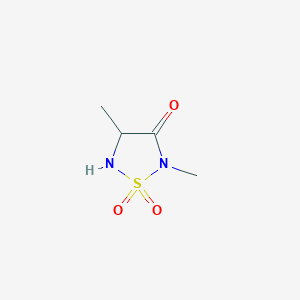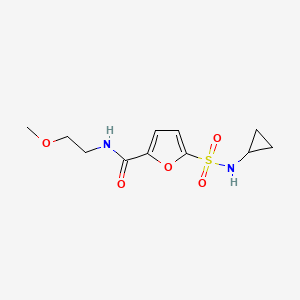
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as CSPS and is used in various laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CSPS is not fully understood, but it is believed to act on several pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
CSPS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CSPS has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CSPS in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. CSPS is also relatively stable and can be stored for long periods of time. However, one limitation of using CSPS is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CSPS. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of CSPS and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, CSPS is a chemical compound that has been extensively studied in scientific research for its potential anti-inflammatory, anti-tumor, and neuroprotective properties. Its well-characterized synthesis method, stable nature, and potential therapeutic benefits make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesemethoden
The synthesis of CSPS involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)amine to form furan-2-carboxamide. The final step involves the reaction of furan-2-carboxamide with cyclopropylsulfamide to form CSPS.
Wissenschaftliche Forschungsanwendungen
CSPS has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. CSPS has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-7-6-12-11(14)9-4-5-10(18-9)19(15,16)13-8-2-3-8/h4-5,8,13H,2-3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORCJRZHIJMZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
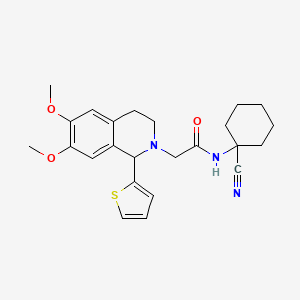
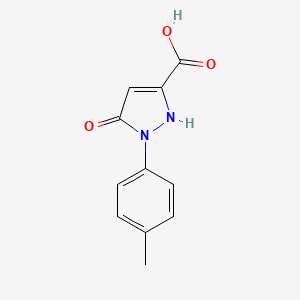
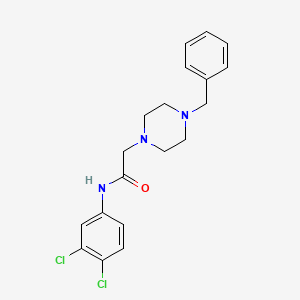
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)
